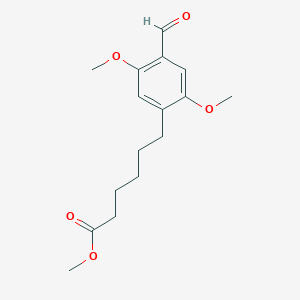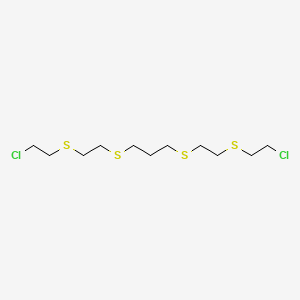
1,15-Dichloro-3,6,10,13-tetrathiapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,15-Dichloro-3,6,10,13-tetrathiapentadecane is an organosulfur compound characterized by the presence of chlorine and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,15-Dichloro-3,6,10,13-tetrathiapentadecane typically involves the reaction of 1,15-dichloropentadecane with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution of chlorine atoms with sulfur atoms. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1,15-Dichloro-3,6,10,13-tetrathiapentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium thiolate or potassium hydroxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,15-Dichloro-3,6,10,13-tetrathiapentadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,15-Dichloro-3,6,10,13-tetrathiapentadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorine and sulfur atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,14-Dichloro-3,6,9,12-tetrathiatetradecane
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
- O6-Corona 3arene3tetrazines
Uniqueness
1,15-Dichloro-3,6,10,13-tetrathiapentadecane is unique due to its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
413599-12-9 |
|---|---|
Molecular Formula |
C11H22Cl2S4 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1,3-bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]propane |
InChI |
InChI=1S/C11H22Cl2S4/c12-2-6-16-10-8-14-4-1-5-15-9-11-17-7-3-13/h1-11H2 |
InChI Key |
SZAWFSQUXUTTSI-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCSCCCl)CSCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
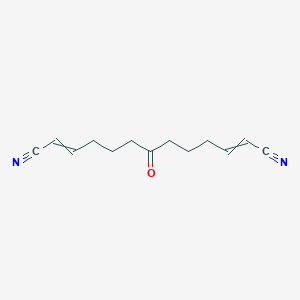
![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
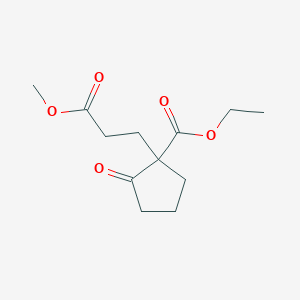
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
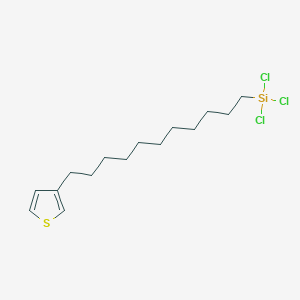
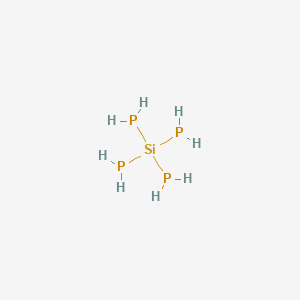
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
